molecular formula C21H29FO2 B145435 (16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione CAS No. 134785-66-3

(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione

Cat. No.: B145435
CAS No.: 134785-66-3
M. Wt: 331.5 g/mol
InChI Key: KGNJETDQGQBSEF-LZCFKZKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione is a synthetic steroid belonging to the class of progestogens It is structurally related to progesterone but has been modified to include a fluorine atom at the 21st position and a methyl group at the 16th position

Preparation Methods

The synthesis of (16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione involves several steps, starting from readily available steroid precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom at the 21st position using reagents like diethylaminosulfur trifluoride (DAST).

    Methylation: Addition of a methyl group at the 16th position using methylating agents such as methyl iodide in the presence of a base.

    Purification: The final product is purified using techniques like column chromatography to ensure high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione has several scientific research applications:

Mechanism of Action

(16alpha)-21-(Fluoro-18F)-16-methyl-19-norpregn-4-ene-3,20-dione exerts its effects by binding to progestin receptors in target tissues. This binding triggers a series of molecular events, including changes in gene expression and protein synthesis, leading to the desired biological effects. The compound’s high affinity for progestin receptors and its receptor-mediated uptake make it effective in imaging and therapeutic applications .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of this compound lies in its specific modifications, which enhance its binding affinity and stability, making it particularly useful for imaging and therapeutic applications.

Properties

CAS No.

134785-66-3

Molecular Formula

C21H29FO2

Molecular Weight

331.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,16R,17S)-17-(2-(18F)fluoranylacetyl)-13,16-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H29FO2/c1-12-9-18-17-5-3-13-10-14(23)4-6-15(13)16(17)7-8-21(18,2)20(12)19(24)11-22/h10,12,15-18,20H,3-9,11H2,1-2H3/t12-,15+,16-,17-,18+,20-,21+/m1/s1/i22-1

InChI Key

KGNJETDQGQBSEF-LZCFKZKKSA-N

SMILES

CC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@H]4[C@H]3CC[C@@]2([C@H]1C(=O)C[18F])C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4C3CCC2(C1C(=O)CF)C

Synonyms

21-fluoro-16-methyl-19-norprogesterone
21-FMNP

Origin of Product

United States

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